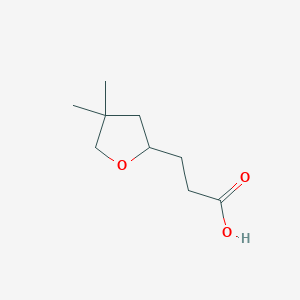
3-(4,4-dimethyloxolan-2-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-dimethyloxolan-2-yl)propanoic Acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic and Diffractometric Study
A study by Vogt et al. (2013) focused on the polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, using spectroscopic and diffractometric techniques to characterize two polymorphic forms. This investigation contributes to analytical and physical characterization techniques in pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Organic Synthesis
Cai et al. (2007) developed a highly regioselective olefination of substituted N,N-dimethylbenzylamines, leading to ortho-functionalized derivatives, which were further transformed into 3-(2'-tolyl)propanoic acid and its derivatives. This study highlights the impact of reaction condition acidity on catalytic transformation, contributing to the field of organic synthesis (Cai, Fu, Li, Wan, & Shi, 2007).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, yielding various products including tetrahydrofuran and dioxolane derivatives. This study provides insights into heterocyclic chemistry and the use of catalytic reactions in synthesizing complex molecules (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Solar Cell Applications
Kim et al. (2006) engineered novel organic sensitizers for solar cell applications, demonstrating the photovoltaic efficiency of these materials. The study showcases the potential of functionalized unsymmetrical organic sensitizers in enhancing solar energy conversion efficiency, highlighting their application in renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Glycerol Conversion
Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and ketones to synthesize [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research contributes to the development of novel platform chemicals from renewable resources, emphasizing the role of solid acids as catalysts in glycerol conversion processes (Deutsch, Martin, & Lieske, 2007).
Propriétés
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)5-7(12-6-9)3-4-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJLDEFMRCZCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one](/img/structure/B2615495.png)
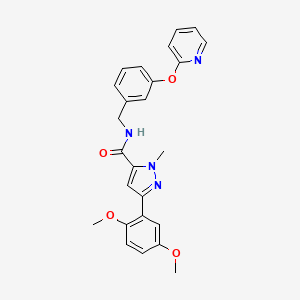



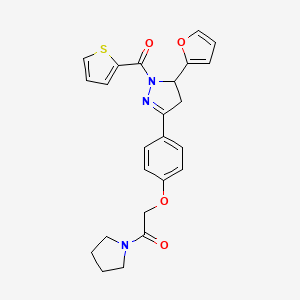
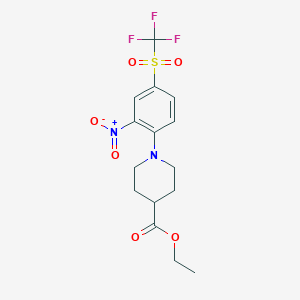
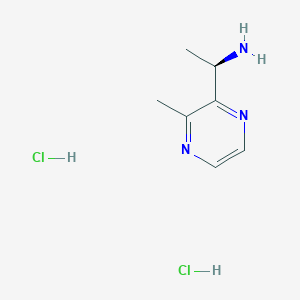
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)

![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)

